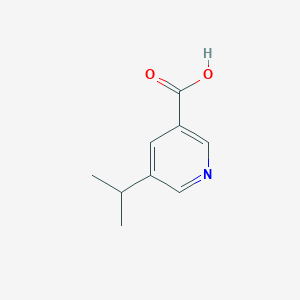

5-Isopropylnicotinic acid

Description

BenchChem offers high-quality 5-Isopropylnicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isopropylnicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(2)7-3-8(9(11)12)5-10-4-7/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOWARZMPXGSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634762 | |

| Record name | 5-(Propan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73591-69-2 | |

| Record name | 5-(Propan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Isopropylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-isopropylnicotinic acid. Designed for professionals in the fields of chemical research and drug development, this document delves into the nuanced characteristics of this molecule, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Substituted Nicotinic Acids

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1][2] The strategic placement of substituents on the pyridine ring can profoundly influence the molecule's physicochemical properties, biological activity, and potential therapeutic applications. The introduction of an isopropyl group at the 5-position of the nicotinic acid core imparts specific steric and electronic characteristics that are of significant interest in the design of novel bioactive compounds. This guide will explore the chemical intricacies of 5-isopropylnicotinic acid, providing a foundational understanding for its application in research and development.

Molecular Structure and Physicochemical Properties

5-Isopropylnicotinic acid, systematically named 5-(propan-2-yl)pyridine-3-carboxylic acid, possesses a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[2][3] The molecule's structure, featuring a carboxylic acid group and an isopropyl substituent on the pyridine ring, dictates its key chemical and physical attributes.

Table 1: Physicochemical Properties of 5-Isopropylnicotinic Acid

| Property | Value | Source |

| IUPAC Name | 5-(propan-2-yl)pyridine-3-carboxylic acid | [2][3] |

| CAS Number | 73591-69-2 | [1][3] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| SMILES | CC(C)C1=CC(=CN=C1)C(=O)O | [1][3] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | ChemScene |

| Predicted LogP | 1.9032 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

| Rotatable Bonds | 2 | ChemScene |

Solubility Profile: The solubility of nicotinic acid and its derivatives is influenced by the interplay of the polar carboxylic acid group and the aromatic pyridine ring. For nicotinic acid itself, solubility has been determined in a range of solvents, with the order being dimethyl sulfoxide (DMSO) > ethanol > water > acetone > diethyl ether > acetonitrile. It is important to note that in aqueous solutions, nicotinic acid can exist in zwitterionic, cationic, anionic, and neutral forms depending on the pH, while in organic solvents, it predominantly exists in its neutral form. The presence of the lipophilic isopropyl group in 5-isopropylnicotinic acid is expected to enhance its solubility in nonpolar organic solvents compared to the parent nicotinic acid.

Synthesis of 5-Isopropylnicotinic Acid

Proposed Synthetic Pathway

A likely synthetic approach mirrors the synthesis of 5-methylnicotinic acid, which utilizes the oxidation of 3,5-lutidine (3,5-dimethylpyridine).

Caption: Key reaction pathways for 5-isopropylnicotinic acid based on its functional groups.

-

Reactions of the Carboxylic Acid Group: 5-Isopropylnicotinic acid will undergo typical reactions of a carboxylic acid, including esterification with alcohols in the presence of an acid catalyst, and amide formation with amines using standard coupling reagents. It can also be converted to the corresponding acid chloride with reagents like thionyl chloride (SOCl₂), which is a versatile intermediate for further derivatization.

-

Reactions of the Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which deactivates it towards electrophilic aromatic substitution. However, it is susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions, especially if a good leaving group is present. The nitrogen atom of the pyridine ring can also be oxidized to an N-oxide using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).

Applications in Drug Discovery and Development

Nicotinic acid derivatives are a cornerstone in the development of new therapeutic agents. [1][2]The introduction of substituents at the 5-position of the nicotinic acid scaffold has been shown to be a viable strategy for modulating biological activity. Research has indicated that modifications at this position are often well-tolerated by biological targets and can lead to the development of potent and selective ligands.

The Role of the Isopropyl Group: The isopropyl group is a common substituent in medicinal chemistry due to its specific properties:

-

Steric Bulk: The branched nature of the isopropyl group can provide steric hindrance, which can influence binding affinity and selectivity for a particular biological target.

-

Lipophilicity: The isopropyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. This can be crucial for improving oral bioavailability and cell membrane permeability.

Potential Therapeutic Areas: Derivatives of nicotinic acid have shown promise in a variety of therapeutic areas, including:

-

Cardiovascular Disease: As analogues of nicotinic acid, which is a known lipid-lowering agent.

-

Antimicrobial Agents: Substituted nicotinic acids have been explored for their antibacterial and antifungal properties. [1][2]* Oncology: Certain derivatives have been investigated for their potential as anticancer agents.

The unique combination of the nicotinic acid scaffold with a 5-isopropyl substituent makes 5-isopropylnicotinic acid a valuable building block for the synthesis of compound libraries aimed at discovering novel drug candidates in these and other therapeutic areas.

Conclusion

5-Isopropylnicotinic acid is a versatile chemical entity with a rich profile of properties that make it a compound of significant interest to the scientific community. Its synthesis, while not explicitly detailed in a plethora of sources, can be reliably approached through established methodologies for analogous compounds. The predictable spectroscopic and reactivity characteristics of 5-isopropylnicotinic acid, coupled with the known biological relevance of the substituted nicotinic acid scaffold, position it as a valuable tool for researchers and drug development professionals. Further exploration of its specific biological activities and applications is warranted and holds the potential for the discovery of novel therapeutic agents.

References

-

PubChem. 5-(Propan-2-yl)pyridine-3-carboxylic acid. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (5-methyl-2-propan-2-ylcyclohexyl) pyridine-3-carboxylate. Available from: [Link]

-

Molbase. 5-METHYL-6-(PROPAN-2-YLOXY)PYRIDINE-3-CARBOXYLIC ACID | CAS 1011558-18-1. Available from: [Link]

-

PubChem. 5-Ethyl-2-propan-2-ylpyridine-3-carboxylic acid. Available from: [Link]

-

ResearchGate. Synthesis and characterization of pyridine-3-carboxylic acid hexamolybdochromate (С6H5NO2)2[H3O]4[CrMo6O18(OH)6].4Н2О | Request PDF. Available from: [Link]

-

Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Available from: [Link]

-

Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Available from: [Link]

-

MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available from: [Link]

-

CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available from: [Link]

-

PubChemLite. 5-(propan-2-yloxy)pyridine-2-carboxylic acid. Available from: [Link]

Sources

An In-depth Technical Guide to 5-Isopropylnicotinic Acid (CAS: 73591-69-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Isopropylnicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies, analytical techniques, and the known biological activities of related nicotinic acid derivatives, this document serves as a foundational resource for researchers exploring the potential of this compound.

Molecular Overview and Physicochemical Properties

5-Isopropylnicotinic acid, with the CAS number 73591-69-2, is a derivative of nicotinic acid (Vitamin B3) featuring an isopropyl group at the 5-position of the pyridine ring.[1][2] This substitution significantly influences the molecule's lipophilicity and steric profile, which in turn can modulate its biological activity and pharmacokinetic properties.

| Property | Value | Source |

| CAS Number | 73591-69-2 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| IUPAC Name | 5-(propan-2-yl)pyridine-3-carboxylic acid | |

| Synonyms | 5-(1-Methylethyl)-3-pyridinecarboxylic acid | [1][2] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO (predicted based on nicotinic acid)[3] | |

| pKa | ~4-5 (predicted based on nicotinic acid) |

Synthesis Strategies and Methodologies

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Approach

A highly versatile and widely employed method for the synthesis of 5-substituted nicotinic acids is the Suzuki-Miyaura cross-coupling reaction.[4][5][6][7] This approach involves the palladium-catalyzed reaction of a boronic acid or its ester with a halide. In the context of 5-Isopropylnicotinic acid, this would entail the coupling of a 5-halonicotinic acid derivative with an isopropylboronic acid or a related organoboron reagent.

Conceptual Workflow for Suzuki-Miyaura Synthesis of 5-Isopropylnicotinic Acid:

Caption: Suzuki-Miyaura coupling approach for 5-Isopropylnicotinic acid synthesis.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 5-bromonicotinic acid with various boronic acids.[4]

-

Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, combine 5-bromonicotinic acid (1.0 eq), isopropylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) followed by the degassed solvent (e.g., a mixture of 1,4-dioxane and water).

-

Reaction: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring. Monitor the reaction progress by an appropriate technique such as TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and adjust the pH to ~3-4 with HCl to precipitate the product. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Grignard Reagent-Based Approaches

Another potential synthetic route involves the use of a Grignard reagent.[8][9][10] This could theoretically be achieved in two ways:

-

Reaction of a 5-halonicotinate with isopropylmagnesium chloride: This would form the carbon-carbon bond, followed by hydrolysis of the ester to yield the desired carboxylic acid.

-

Formation of a Grignard reagent from a 5-halopyridine and subsequent carboxylation: This involves reacting a 5-halopyridine with magnesium to form the Grignard reagent, which is then quenched with carbon dioxide (dry ice) to introduce the carboxylic acid group.[11]

Conceptual Workflow for Grignard-based Synthesis of 5-Isopropylnicotinic Acid:

Caption: A Grignard-based synthesis route for 5-Isopropylnicotinic acid.

Potential Biological Activities and Applications in Drug Development

While there is a lack of direct studies on the biological activity of 5-Isopropylnicotinic acid, the broader class of nicotinic acid derivatives has been extensively investigated, revealing a wide range of pharmacological effects. This allows for informed hypotheses regarding the potential applications of the title compound.

Anti-inflammatory and Analgesic Potential

Numerous studies have demonstrated the anti-inflammatory and analgesic properties of various nicotinic acid derivatives.[12][13] These compounds often exert their effects through the modulation of inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines like TNF-α and IL-6.[12] The introduction of a lipophilic isopropyl group at the 5-position of the nicotinic acid scaffold could potentially enhance its interaction with hydrophobic pockets in target enzymes, potentially leading to improved potency or a modified selectivity profile.

Antimicrobial Activity

Nicotinic acid and its derivatives have also been explored for their antimicrobial properties.[13][14][15] The mechanism of action can vary, but may involve the disruption of bacterial cell membranes or the inhibition of essential metabolic pathways. The lipophilicity conferred by the isopropyl group in 5-Isopropylnicotinic acid might enhance its ability to penetrate bacterial cell walls, a key factor in antimicrobial efficacy.

Central Nervous System (CNS) Applications

Nicotinic acid itself is a known vasodilator and has effects on lipid metabolism.[16] Substituted nicotinic acid derivatives are also being investigated as ligands for various CNS receptors, including nicotinic acetylcholine receptors (nAChRs).[17] The 5-position of the nicotinic acid ring has been shown to be a site where substitution is tolerated in the development of potent receptor modulators. Further screening of 5-Isopropylnicotinic acid could reveal activity at these or other CNS targets.

Logical Flow of Drug Discovery and Development with 5-Isopropylnicotinic Acid:

Caption: A simplified workflow for the drug discovery process involving 5-Isopropylnicotinic acid.

Analytical Characterization

The unambiguous identification and purity assessment of 5-Isopropylnicotinic acid are crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 5-Isopropylnicotinic acid is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 3,5-disubstitution pattern.[18][19][20]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.[21][22][23] Key signals will include those for the carboxylic acid carbon, the aromatic carbons of the pyridine ring, and the carbons of the isopropyl group.[24][25]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 5-Isopropylnicotinic acid. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques for this analysis. The expected molecular ion peak would correspond to the molecular weight of the compound (165.19 g/mol ).

Chromatographic Methods

High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity of 5-Isopropylnicotinic acid. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic or acetic acid) would be a suitable starting point for method development.

Safety and Handling

Detailed toxicological data for 5-Isopropylnicotinic acid is not available. However, based on the safety data for nicotinic acid, it should be handled with appropriate precautions in a laboratory setting. It may cause skin and eye irritation. Use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is recommended. All handling should be performed in a well-ventilated area or a fume hood.

Conclusion and Future Directions

5-Isopropylnicotinic acid represents a valuable, yet underexplored, chemical entity with potential applications in drug discovery. Its synthesis can be readily achieved through established cross-coupling methodologies. Based on the known biological activities of related nicotinic acid derivatives, this compound warrants further investigation for its potential anti-inflammatory, antimicrobial, and CNS-modulating properties. The detailed analytical characterization of this molecule will be a critical step in enabling its biological evaluation and unlocking its full therapeutic potential. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological screening of 5-Isopropylnicotinic acid, contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

- Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.

- BenchChem. (2025).

- Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 23(5), 2823.

- Guzmán, A., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 26(11), 3165.

- Kala, A., & Khan, F. (2021). A-B: NMR spectroscopy (1 H NMR and 13 C NMR) spectra of isolate.

- Kleinpeter, E., et al. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 40(1), 148-154.

- Katritzky, A. R., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Magnetic Resonance in Chemistry, 44(10), 948-954.

- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Wikipedia. (n.d.). Isopropylmagnesium chloride.

- Silverstein, R. M., et al. (2011).

- Papke, R. L. (2007). In vitro screening strategies for nicotinic receptor ligands. Current Topics in Medicinal Chemistry, 7(15), 1445-1456.

- Varian, Inc. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K)

- Lehrfeld, J., et al. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Journal of Medicinal Chemistry, 7, 150-154.

- ChemScene. (n.d.). 73591-69-2 | 5-Isopropylnicotinic acid.

- Sigma-Aldrich. (n.d.). Grignard Reagents.

- Ibragimova, M. I., et al. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 27(19), 6599.

- Wikipedia. (n.d.).

- Konecny, J., et al. (2012). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Current Organic Chemistry, 16(1), 3-24.

- Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American Journal of Cardiology, 101(8A), 5B-12B.

- Eldehna, W. M., et al. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 21(7), 896.

- Sridhar, S. K., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. E-Journal of Chemistry, 6(S1), S45-S50.

- Wikipedia. (n.d.). Suzuki reaction.

- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(35), 11095-11104.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488).

- European Patent Office. (n.d.). Process for producing pyridine carboxylic acids (EP 2428505 B1).

- Google Patents. (n.d.). Process for making grignard reagents (US3597488A).

- Google Patents. (n.d.). Process for the production of pyridine carboxylic acids (US3657259A).

- Organic Syntheses. (n.d.). chlorodiisopropylphosphine.

- Dewick, P. M. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

- Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

- El-Gazzar, M. G., et al. (2021). Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. ACS Medicinal Chemistry Letters, 12(6), 947-953.

- Sciencemadness Discussion Board. (2013). grignard reaction.

- Wikipedia. (n.d.). Pyridinecarboxylic acid.

- Reddy, T. J., et al. (2018). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Journal of Chemical and Pharmaceutical Sciences, 11(1), 1-5.

- Dahiya, R., et al. (2006). Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. Bulletin of the Chemical Society of Ethiopia, 20(2), 237-244.

- ChemicalBook. (n.d.). Nicotinic acid | 59-67-6.

Sources

- 1. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]

- 9. グリニャール試薬 [sigmaaldrich.com]

- 10. US3597488A - Process for making grignard reagents - Google Patents [patents.google.com]

- 11. Sciencemadness Discussion Board - grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ekwan.github.io [ekwan.github.io]

- 20. rsc.org [rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]

- 24. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 5-Isopropylnicotinic Acid

This guide provides an in-depth technical overview of 5-Isopropylnicotinic acid, a substituted pyridine carboxylic acid of interest to researchers in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, propose a robust synthetic route with detailed protocols, outline methods for its analytical characterization, and discuss its potential applications as a versatile chemical building block.

Core Molecular Profile

5-Isopropylnicotinic acid is a derivative of nicotinic acid (Vitamin B3), featuring an isopropyl group at the 5-position of the pyridine ring. This substitution significantly alters the molecule's lipophilicity and steric profile compared to the parent compound, making it a valuable intermediate for creating novel chemical entities with potentially unique pharmacological properties. Understanding its core attributes is the first step in leveraging its potential.

Physicochemical and Structural Data

A summary of the key identifiers and computed properties for 5-Isopropylnicotinic acid is presented below. These data are critical for experimental design, from predicting solubility to interpreting analytical results.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| CAS Number | 73591-69-2 | [1][3] |

| IUPAC Name | 5-propan-2-ylpyridine-3-carboxylic acid | [3] |

| SMILES | CC(C)C1=CC(=CN=C1)C(=O)O | [3] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | [1] |

| LogP (Computed) | 1.9032 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis and Purification

While specific literature on the synthesis of 5-Isopropylnicotinic acid is not abundant, a reliable pathway can be designed based on well-established reactions for analogous nicotinic acid derivatives. The most common and robust method involves the oxidation of an alkyl group on the pyridine ring.

Proposed Synthetic Pathway: Oxidation

The proposed synthesis involves the strong oxidation of a suitable precursor, such as 3-ethyl-5-isopropylpyridine or 3-methyl-5-isopropylpyridine, to form the carboxylic acid. Potassium permanganate (KMnO₄) is an ideal oxidant for this transformation due to its efficacy and cost-effectiveness.[4][5]

Caption: Proposed workflow for the synthesis of 5-Isopropylnicotinic acid.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example and should be adapted and optimized under appropriate laboratory safety protocols.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the starting material (e.g., 3-methyl-5-isopropylpyridine, 1.0 eq) in water.

-

Oxidation: Heat the mixture to 80-90°C. Add potassium permanganate (KMnO₄, ~3.0 eq) portion-wise over several hours. The deep purple color of the permanganate will dissipate as it is consumed.

-

Expertise & Experience: The portion-wise addition of KMnO₄ is crucial to control the exotherm of the reaction. The reaction progress can be monitored by the disappearance of the purple color and confirmed by thin-layer chromatography (TLC) of the starting material.

-

-

Reaction Completion: Maintain the reaction at reflux for 16-20 hours or until the starting material is consumed.[5] The reaction mixture will contain a brown precipitate of manganese dioxide (MnO₂).

-

Workup: Cool the mixture to room temperature and filter through a pad of celite to remove the MnO₂. Wash the filter cake with a small amount of hot water.

-

Isolation: Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. The product will precipitate as a white solid.

-

Purification: Collect the crude product by vacuum filtration. Purify the solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 5-Isopropylnicotinic acid.

-

Trustworthiness: The purity of the final product must be validated. A sharp melting point and a clean HPLC chromatogram are indicators of high purity. The structure should be unequivocally confirmed by NMR and MS analysis.

-

Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is recommended.

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. A reversed-phase method is typically suitable for nicotinic acid derivatives.[6][7][8]

Caption: General workflow for HPLC purity analysis.

Table 2: Representative HPLC Method Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent separation for small aromatic acids. |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) | A common mobile phase for reversed-phase chromatography of polar analytes.[6] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 260 nm | The pyridine ring provides strong UV absorbance for sensitive detection. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

Structural Elucidation by Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment. For 5-Isopropylnicotinic acid, one would expect to see:

-

Signals in the aromatic region (δ 7.5-9.0 ppm) corresponding to the three protons on the pyridine ring.

-

A septet in the aliphatic region (δ 3.0-3.5 ppm) for the methine (-CH) proton of the isopropyl group.

-

A doublet in the aliphatic region (δ 1.2-1.5 ppm) for the two equivalent methyl (-CH₃) groups.

-

A broad singlet at high delta (δ > 10 ppm) for the carboxylic acid proton.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 166.2. High-resolution mass spectrometry can be used to confirm the elemental composition. For bioanalytical applications, a more sensitive LC-MS/MS method can be developed.[9]

Applications and Research Context

The primary value of 5-Isopropylnicotinic acid lies in its role as a versatile building block for the synthesis of more complex molecules in drug discovery programs.

-

Scaffold for Medicinal Chemistry: The nicotinic acid core is a well-known pharmacophore. The addition of the isopropyl group provides a lipophilic handle that can be used to probe interactions within the binding pockets of target proteins.

-

Intermediate for Heterocycle Synthesis: The carboxylic acid functionality can be readily converted to amides, esters, or other functional groups, serving as a key step in the synthesis of complex heterocyclic systems like those found in novel kinase inhibitors or GPCR modulators.[10]

Caption: Role as a versatile synthetic intermediate.

Conclusion

5-Isopropylnicotinic acid, with a molecular weight of 165.19 g/mol , is more than a simple chemical statistic.[1] It represents a valuable and strategically designed building block for chemical synthesis and drug discovery. Its preparation via the oxidation of an alkylpyridine precursor is a robust and scalable method. Proper analytical characterization using HPLC and spectroscopic methods is essential to ensure the quality required for advanced research applications. For scientists and researchers, 5-Isopropylnicotinic acid offers a strategic entry point for developing novel compounds with tailored physicochemical and pharmacological profiles.

References

-

2-Bromo-4-(trifluoromethyl)pyridine . Oakwood Chemical. [Link]

-

5-Isobutylnicotinic acid | C10H13NO2 | CID 63887324 . PubChem. [Link]

-

Synthesis of nicotinic acid derivative 5a | Download Scientific Diagram . ResearchGate. [Link]

- CN104119269A - Synthetic method of 6-isopropyl nicotinic acid.

-

5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 . PubChem. [Link]

-

5-Nitronicotinic acid | C6H4N2O4 | CID 1514301 . PubChem. [Link]

-

Isopropyl nicotinate | C9H11NO2 | CID 68379 . PubChem. [Link]

-

HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column . SIELC Technologies. [Link]

-

HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column . SIELC Technologies. [Link]

-

Nicotinic Acid | C6H5NO2 | CID 938 . PubChem. [Link]

-

Development and validation of a method for the determination of nicotinic acid in human plasma using liquid chromatography-negative electrospray ionization tandem mass spectrometry and its application to a bioequivalence study . RSC Publishing. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Isopropyl nicotinate | C9H11NO2 | CID 68379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. 5-Methylnicotinic acid | 3222-49-9 [chemicalbook.com]

- 5. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]

- 8. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]

- 9. Development and validation of a method for the determination of nicotinic acid in human plasma using liquid chromatography-negative electrospray ionization tandem mass spectrometry and its application to a bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Unambiguous Identification of 5-Isopropylnicotinic Acid: A Technical Guide to Structure Elucidation

This guide provides an in-depth, technical walkthrough for the complete structure elucidation of 5-isopropylnicotinic acid, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for the analytical techniques employed. Every step is part of a self-validating workflow, ensuring the highest degree of confidence in the final structural assignment.

Introduction: The Importance of Definitive Structure

In the realm of small molecule drug discovery and development, the unambiguous determination of a compound's chemical structure is a foundational requirement.[1][2] An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety risks. 5-Isopropylnicotinic acid (Molecular Formula: C₉H₁₁NO₂, Molecular Weight: 165.19 g/mol ) presents a valuable case study for illustrating a robust, multi-technique approach to structure elucidation.[3] Its structure, featuring a substituted pyridine ring, offers distinct spectroscopic signatures that, when analyzed in concert, provide a comprehensive and definitive identification.

This guide will detail the logical workflow for elucidating the structure of 5-isopropylnicotinic acid, beginning with fundamental analyses and progressing to more detailed spectroscopic investigations. We will explore the "why" behind each experimental choice, ensuring a deep understanding of the data and its interpretation.

The Elucidation Workflow: A Multi-Pronged Approach

The definitive structure elucidation of a novel compound is rarely achieved through a single analytical technique. Instead, a synergistic approach, where the data from multiple, orthogonal methods are integrated, is the gold standard.[4] This ensures that the proposed structure is consistent with all available evidence, minimizing the possibility of error.

Our workflow for 5-isopropylnicotinic acid is designed to be systematic and self-validating, as illustrated below.

Caption: A logical workflow for the structure elucidation of 5-isopropylnicotinic acid.

Part 1: Foundational Analysis - Mass Spectrometry

Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight and elemental composition of a compound.[4] This foundational data provides the molecular formula, a critical first step in piecing together the structural puzzle.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of 5-isopropylnicotinic acid is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like nicotinic acid derivatives, minimizing fragmentation and preserving the molecular ion.

-

Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

Predicted Data and Interpretation

For 5-isopropylnicotinic acid (C₉H₁₁NO₂), we would expect to observe a prominent ion in the positive ion mode corresponding to the protonated molecule [M+H]⁺.

| Ion | Predicted m/z |

| [M+H]⁺ | 166.0817 |

The high-resolution measurement allows for the unambiguous determination of the elemental composition, confirming the molecular formula C₉H₁₁NO₂. This immediately rules out other potential structures with the same nominal mass. The fragmentation pattern in tandem MS (MS/MS) can provide further structural clues, often showing characteristic losses of the carboxylic acid group (-45 Da) or fragments from the isopropyl group.

Part 2: Functional Group Identification - Infrared Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of solid 5-isopropylnicotinic acid is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted Data and Interpretation

The IR spectrum of 5-isopropylnicotinic acid is expected to show characteristic absorption bands for the carboxylic acid, aromatic ring, and alkyl groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1470 | C=C and C=N stretches | Pyridine Ring |

| ~2960, ~2870 | C-H stretch | Isopropyl Group |

| ~1385, ~1370 | C-H bend (doublet) | Isopropyl Group |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong C=O stretch further confirms the presence of the carboxylic acid. The aromatic ring stretches and the characteristic doublet for the isopropyl group provide strong evidence for these structural components.

Part 3: Unraveling the Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[5] It provides information about the chemical environment of individual atoms and how they are connected. For 5-isopropylnicotinic acid, both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: 5-10 mg of 5-isopropylnicotinic acid is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments, such as COSY and HSQC, can be performed to further elucidate connectivity.

Predicted ¹H NMR Data and Interpretation (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.1 | s | 1H | H-2 (Pyridine) |

| ~8.7 | s | 1H | H-6 (Pyridine) |

| ~8.2 | s | 1H | H-4 (Pyridine) |

| ~3.1 | septet | 1H | CH (Isopropyl) |

| ~1.3 | d | 6H | CH₃ (Isopropyl) |

| ~11-13 (broad) | s | 1H | COOH |

-

Aromatic Region: The three signals in the aromatic region, each integrating to one proton, are characteristic of a tri-substituted pyridine ring. Their downfield chemical shifts are due to the deshielding effect of the electronegative nitrogen atom and the electron-withdrawing carboxylic acid group.

-

Aliphatic Region: The septet and doublet are a classic signature of an isopropyl group. The septet arises from the methine proton being split by the six equivalent methyl protons, and the doublet arises from the methyl protons being split by the single methine proton.

-

Carboxylic Acid Proton: The very downfield and broad singlet is characteristic of a carboxylic acid proton.

Predicted ¹³C NMR Data and Interpretation (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~153 | C-2 (Pyridine) |

| ~150 | C-6 (Pyridine) |

| ~140 | C-5 (Pyridine) |

| ~135 | C-4 (Pyridine) |

| ~125 | C-3 (Pyridine) |

| ~34 | CH (Isopropyl) |

| ~23 | CH₃ (Isopropyl) |

The ¹³C NMR spectrum complements the ¹H data, showing the expected number of carbon signals. The downfield chemical shift of the carbonyl carbon is characteristic of a carboxylic acid. The chemical shifts of the pyridine carbons are consistent with the substitution pattern.

Part 4: The Final Confirmation - Single Crystal X-Ray Crystallography

While the combination of MS, IR, and NMR provides an exceptionally strong case for the structure of 5-isopropylnicotinic acid, single crystal X-ray crystallography offers the ultimate, unambiguous confirmation by providing a three-dimensional model of the molecule.[6][7]

Experimental Protocol: X-Ray Diffraction

-

Crystal Growth: High-quality single crystals of 5-isopropylnicotinic acid are grown, typically by slow evaporation of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, providing a detailed 3D model of the molecule.

The resulting crystal structure would definitively confirm the connectivity and stereochemistry of 5-isopropylnicotinioc acid, leaving no doubt as to its identity.

Conclusion

The structure elucidation of 5-isopropylnicotinic acid serves as a prime example of a rigorous, multi-faceted analytical approach. By systematically employing mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, a confident structural assignment can be made. Each technique provides a unique and complementary piece of the puzzle, and their combined data creates a self-validating system. For ultimate confirmation, single crystal X-ray crystallography provides an irrefutable 3D model. This comprehensive methodology ensures the scientific integrity required for advancing small molecule research and development.

References

- Vertex AI Search.

- ChemScene. 5-Isopropylnicotinic acid | 73591-69-2.

- Sigma-Aldrich. Small Molecules Analysis & QC.

- Acanthus Pharma Services.

- Shimadzu Scientific Instruments. Small Molecule Analysis Compendium.

- YouTube.

- Broad Institute.

- American Chemical Society - ACS Fall 2025. Crystal Structure Prediction for Small Molecule Drug Development: A Rogue Crystallographer's Point of View.

- JOCPR.

- ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b)

- ResearchGate. Validation of Protein–Ligand Crystal Structure Models: Small Molecule and Peptide Ligands | Request PDF.

- Drug Discovery World. Technique to identify small molecules could speed up drug discovery.

- CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.

- Journal of Emerging Technologies and Innovative Research.

- PubMed. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity.

- ResearchGate. FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin.

- Benchchem.

- ECHEMI. Proton NMR Spectrum for Nicotinic Acid.

- PMC - PubMed Central. Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt by using experimental and theoretical approaches.

- ChemicalBook. Nicotinic acid(59-67-6) IR Spectrum.

- Structural and Computational Insights into a Colorless Carboxylic Acid-Pyridine Cocrystal.

- Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid.

- Taylor & Francis.

- ResearchGate. (PDF) Efficient Structure Elucidation of Natural Products in the Pharmaceutical Industry.

- ResearchGate.

- Google Patents. CN104119269A - Synthetic method of 6-isopropyl nicotinic acid.

- YouTube.

- PubChem. Nicotinic Acid | C6H5NO2 | CID 938.

- ChemicalBook. 5-Methylnicotinic acid synthesis.

- ChemicalBook. Nicotinic acid synthesis.

- PubChem. 5-Nitronicotinic acid | C6H4N2O4 | CID 1514301.

- PMC. Mass spectrometric identification and characterization of urinary metabolites of isopropylnorsynephrine for doping control purposes.

- Benchchem. In-Depth Technical Guide on the Structure Elucidation of 2,3-O-Isopropylidenyl Euscaphic Acid.

- MDPI. Mass Spectrometry of Esterified Cyclodextrins.

- NIH. Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells.

- PubChem. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707.

Sources

- 1. spiedigitallibrary.org [spiedigitallibrary.org]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chimia.ch [chimia.ch]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. NMR chemical shift prediction of pyridines [stenutz.eu]

Spectroscopic Data of 5-Isopropylnicotinic Acid: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for 5-isopropylnicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and available data for analogous compounds. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the spectral features and providing standardized protocols for data acquisition.

Introduction to 5-Isopropylnicotinic Acid

5-Isopropylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a carboxylic acid and an isopropyl group, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its spectroscopic data is paramount for structure verification, purity assessment, and understanding its chemical behavior.

Below is the chemical structure of 5-isopropylnicotinic acid:

Caption: Chemical structure of 5-isopropylnicotinic acid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-isopropylnicotinic acid is expected to show distinct signals for the aromatic protons of the pyridine ring, the methine and methyl protons of the isopropyl group, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.[1][2]

Data Summary: Predicted ¹H NMR

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| COOH | ~13.0 - 11.0 | Broad Singlet | - | 1H |

| H-2 | ~9.1 | Singlet | - | 1H |

| H-6 | ~8.8 | Singlet | - | 1H |

| H-4 | ~8.3 | Singlet | - | 1H |

| CH (isopropyl) | ~3.2 | Septet | ~7.0 | 1H |

| CH₃ (isopropyl) | ~1.3 | Doublet | ~7.0 | 6H |

Interpretation:

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded and appears as a broad singlet far downfield, typically between 11.0 and 13.0 ppm. Its broadness is due to hydrogen bonding and chemical exchange.[3]

-

Aromatic Protons (H-2, H-4, H-6): The protons on the pyridine ring are in the aromatic region (7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group deshields these protons, shifting them downfield.[4] The H-2 and H-6 protons, being ortho to the nitrogen, are expected to be the most downfield. The H-4 proton will be slightly upfield relative to H-2 and H-6. Due to the substitution pattern, these protons are expected to appear as singlets or very finely split multiplets.

-

Isopropyl Protons (CH and CH₃): The methine proton (CH) of the isopropyl group is adjacent to six equivalent methyl protons, resulting in a septet. The six methyl protons (CH₃) are coupled to the single methine proton, appearing as a doublet.[5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.[6]

Data Summary: Predicted ¹³C NMR

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~167 |

| C-3 (ipso-COOH) | ~130 |

| C-5 (ipso-isopropyl) | ~145 |

| C-2 | ~153 |

| C-6 | ~150 |

| C-4 | ~138 |

| CH (isopropyl) | ~34 |

| CH₃ (isopropyl) | ~23 |

Interpretation:

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded carbon, appearing around 167 ppm.[7]

-

Aromatic Carbons: The carbons of the pyridine ring typically resonate between 120 and 155 ppm. The carbons directly attached to the nitrogen (C-2 and C-6) are the most deshielded. The presence of the electron-donating isopropyl group will cause a slight upfield shift for the carbons ortho and para to it, while the electron-withdrawing carboxylic acid group will have a deshielding effect.[1]

-

Isopropyl Carbons: The aliphatic carbons of the isopropyl group appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Dissolve 5-10 mg of 5-isopropylnicotinic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable pH adjustment).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.[8]

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Apply a 90° pulse.

-

Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons between scans.[8]

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

-

Use proton decoupling to simplify the spectrum to singlets for each unique carbon.[9]

-

Set a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Caption: Workflow for NMR data acquisition and processing.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of 5-isopropylnicotinic acid will be dominated by the characteristic absorptions of the carboxylic acid group, the aromatic pyridine ring, and the aliphatic isopropyl group.

Data Summary: Predicted IR Absorptions

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 | Broad, Strong |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretch | 2980 - 2850 | Medium-Strong |

| C=O (Carboxylic Acid) | Stretch | 1725 - 1700 | Strong, Sharp |

| C=C, C=N (Aromatic) | Stretch | 1600 - 1450 | Medium-Strong |

| C-O (Carboxylic Acid) | Stretch | 1320 - 1210 | Medium |

| O-H (Carboxylic Acid) | Bend | 1440 - 1395 & 950 - 910 | Medium, Broad |

Interpretation:

-

O-H Stretch: The most prominent feature will be a very broad absorption band from 3300 to 2500 cm⁻¹, characteristic of the O-H stretching in a hydrogen-bonded carboxylic acid dimer.[10][11]

-

C-H Stretches: Sharp peaks for the aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group will be just below 3000 cm⁻¹.[12]

-

C=O Stretch: A strong, sharp absorption band between 1725 and 1700 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.[3]

-

Aromatic Ring Stretches: Several bands of medium to strong intensity between 1600 and 1450 cm⁻¹ are due to the C=C and C=N stretching vibrations of the pyridine ring.

-

C-O Stretch and O-H Bend: A medium intensity band for the C-O stretch is expected around 1320-1210 cm⁻¹, and a broad O-H bend can be observed around 950-910 cm⁻¹.[10]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid and liquid samples.[13]

-

Instrument Preparation:

-

Sample Analysis:

-

Place a small amount of the solid 5-isopropylnicotinic acid powder onto the center of the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal surface.[14]

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum (Electrospray Ionization - ESI)

Electrospray ionization is a soft ionization technique that typically results in the observation of the protonated molecule.[16]

Data Summary: Predicted m/z Values

| Ion | Formula | Predicted m/z |

| [M+H]⁺ (Molecular Ion) | [C₉H₁₂NO₂]⁺ | 166.08 |

| [M-H₂O+H]⁺ | [C₉H₁₀NO]⁺ | 148.07 |

| [M-COOH+H]⁺ | [C₈H₁₂N]⁺ | 122.10 |

| Isopropyl Cation | [C₃H₇]⁺ | 43.05 |

Interpretation:

-

Molecular Ion Peak: The molecular weight of 5-isopropylnicotinic acid is 165.19 g/mol .[17] In positive-ion ESI-MS, the base peak or a very prominent peak is expected at m/z 166.08, corresponding to the protonated molecule [M+H]⁺.[18]

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for aromatic carboxylic acids include the loss of water ([M-H₂O+H]⁺) and the loss of the carboxylic acid group ([M-COOH+H]⁺).[19] Fragmentation of the isopropyl group can also occur, leading to a fragment at m/z 43.05.[20]

Experimental Protocol for ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of 5-isopropylnicotinic acid (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[21]

-

-

Instrument Setup:

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

If further structural information is required, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern.

-

-

Data Analysis:

-

Identify the molecular ion peak [M+H]⁺ to confirm the molecular weight.

-

Analyze the fragmentation pattern to support the proposed structure.

-

Caption: General workflow for Electrospray Ionization Mass Spectrometry.

References

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

-

Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(4), 10-15. [Link]

-

Li, S., Yuan, S., & Chen, X. (2013). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Chemical Information and Modeling, 53(11), 2871-2879. [Link]

- Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

-

Budzikiewicz, H., Lange, E., & Ockels, W. (1981). The mass spectral fragmentation behavior of pyridine carboxylic and thiocarboxylic acid esters. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Ho, C. S., Lam, C. W. K., & Chan, M. H. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]

- de Hoffmann, E., & Stroobant, V. (2007).

- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry (6th ed.).

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-23. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

University of Virginia. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tandfonline.com [tandfonline.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. books.rsc.org [books.rsc.org]

- 9. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. echemi.com [echemi.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. agilent.com [agilent.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 17. chemscene.com [chemscene.com]

- 18. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. GCMS Section 6.12 [people.whitman.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. phys.libretexts.org [phys.libretexts.org]

- 22. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 23. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of NMR in Modern Structural Elucidation

An In-Depth Technical Guide to the NMR Spectral Analysis of 5-Isopropylnicotinic Acid

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. 5-Isopropylnicotinic acid, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. Its structure, featuring a pyridine core, a carboxylic acid, and an isopropyl group, presents a unique set of spectroscopic characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for elucidating such structures in solution, providing unparalleled insight into the molecular framework through the precise analysis of atomic nuclei within a magnetic field.

This guide, written from the perspective of a Senior Application Scientist, provides a detailed walkthrough of the NMR spectral analysis of 5-isopropylnicotinic acid. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output, the logic behind experimental design, and the self-validating nature of a comprehensive NMR dataset.

Section 1: Experimental Protocol Design: A Foundation of Quality

The quality of an NMR spectrum is fundamentally dependent on the meticulous preparation of the sample and the thoughtful selection of acquisition parameters. These initial steps are not mere formalities; they are critical for obtaining high-resolution, artifact-free data that allows for confident structural assignment.

Sample Preparation: The Causality of Choice

The primary goal of sample preparation is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities.[1][2]

-

Analyte Purity and Concentration: A sample of 5-isopropylnicotinic acid (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is required.[3] The concentration should be sufficient to yield a good signal-to-noise ratio in a reasonable time but not so high as to cause line broadening or solubility issues.[4]

-

Solvent Selection: The choice of deuterated solvent is critical. Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a signal for the spectrometer's field-frequency lock.[5] For 5-isopropylnicottinic acid, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity readily dissolves the polar carboxylic acid, and importantly, its ability to hydrogen bond with the acidic proton of the carboxyl group slows down the proton exchange rate, often allowing this otherwise broad signal to be observed. Chloroform-d (CDCl₃) is another common choice, though the acidic proton may exchange more rapidly or appear as a very broad singlet.[2]

-

Sample Handling: The analyte is dissolved in approximately 0.6-0.7 mL of the chosen solvent in a clean vial before being transferred to a high-quality 5 mm NMR tube.[1][4] To ensure magnetic field homogeneity, the solution must be free of any solid particles. Filtering the solution through a small plug of glass wool in a Pasteur pipette is a reliable method to remove any particulates that could degrade spectral resolution.[4]

NMR Data Acquisition: Tailoring the Experiment

Modern NMR spectrometers offer a wide array of experiments. For routine structural elucidation of a small molecule like 5-isopropylnicotinic acid, a standard suite of one-dimensional experiments provides a comprehensive dataset.

-

¹H NMR: This is the cornerstone experiment, providing information on the number of different proton environments, their relative numbers (integration), and their connectivity (spin-spin coupling).

-

¹³C NMR: A broadband-decoupled ¹³C spectrum reveals the number of unique carbon environments in the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments (typically DEPT-90 and DEPT-135) is used to determine the multiplicity of each carbon signal, differentiating between CH₃, CH₂, CH, and quaternary (C) carbons.[6][7] This is a crucial step for unambiguous assignment.

The data acquisition process involves placing the sample in the spectrometer, locking onto the deuterium signal of the solvent, and optimizing the magnetic field homogeneity (shimming).[5] The Free Induction Decay (FID) signal is then acquired and subjected to Fourier transformation to generate the frequency-domain NMR spectrum.[8]

Section 2: ¹H NMR Spectral Analysis: Decoding Proton Environments

The ¹H NMR spectrum of 5-isopropylnicotinic acid is predicted to show distinct signals for the three aromatic protons of the pyridine ring and the seven protons of the isopropyl group. The acidic proton of the carboxylic acid may also be visible as a broad singlet, typically at a very high chemical shift (>10 ppm), especially when using DMSO-d₆ as the solvent.

Predicted Chemical Shifts and Rationale

Chemical shift (δ) is dictated by the local electronic environment of a proton. Electronegative atoms and aromatic rings deshield nearby protons, causing them to resonate at higher chemical shifts (downfield).

-

Aromatic Protons (δ 8.0 - 9.5 ppm): The protons on the pyridine ring are significantly deshielded due to the ring current and the electron-withdrawing effect of the nitrogen atom.[9][10]

-

H-2 and H-6: The protons ortho to the ring nitrogen (H-2 and H-6) are the most deshielded. The H-2 proton, being also ortho to the electron-withdrawing carboxylic acid group, is expected to be the most downfield signal. The H-6 proton is also ortho to the nitrogen but is meta to the other substituents.

-

H-4: The proton at the 4-position is meta to the nitrogen and ortho to the isopropyl group. It will be less deshielded than H-2 and H-6.

-

-

Isopropyl Protons (δ 1.0 - 3.5 ppm): This group gives rise to a characteristic and easily recognizable pattern.[11][12]

-

Methine Proton (-CH, septet): The single proton on the tertiary carbon is adjacent to six equivalent methyl protons. It will be more deshielded than the methyl protons due to its attachment to the aromatic ring.

-

Methyl Protons (-CH₃, doublet): The six protons of the two methyl groups are chemically equivalent due to free rotation. They are adjacent to the single methine proton.

-

Spin-Spin Coupling and Multiplicity Analysis

Spin-spin coupling, reported as the coupling constant J in Hertz (Hz), provides direct evidence of connectivity. The multiplicity of a signal is described by the n+1 rule, where n is the number of equivalent adjacent protons.

-

Isopropyl Group:

-

The single methine (CH) proton is coupled to the six methyl protons (n=6), so its signal is split into a septet (n+1 = 7).

-

The six methyl (CH₃) protons are coupled to the single methine proton (n=1), so their signal is split into a doublet (n+1 = 2).[13]

-

-

Aromatic Protons:

-

H-2: This proton is only coupled to H-4 (meta-coupling, ⁴J), resulting in a narrow doublet or doublet of doublets if also coupled to H-6 (long-range).

-

H-6: This proton is coupled to H-4 (para-coupling, ⁵J, often very small or zero) and potentially H-2. It will likely appear as a doublet .

-

H-4: This proton is coupled to both H-2 and H-6, appearing as a doublet of doublets .

-

The coupling relationships provide a self-validating system: the splitting pattern of one proton must be consistent with the number of protons on the adjacent carbons.

Caption: Predicted ¹H-¹H spin-spin coupling in 5-isopropylnicotinic acid.

Integration Analysis

The area under each proton signal is directly proportional to the number of protons it represents. For 5-isopropylnicotinic acid, the integral ratios must be consistent with the structure:

-

Aromatic Protons: 1H : 1H : 1H

-

Isopropyl Protons: 1H (methine) : 6H (methyls)

This provides a quantitative check that validates the assignments made from chemical shift and multiplicity.

Section 3: ¹³C NMR and DEPT Spectral Analysis: The Carbon Skeleton

While ¹H NMR reveals the proton framework, ¹³C NMR and its associated DEPT experiments map the underlying carbon skeleton.

Predicted Chemical Shifts and Assignments

The structure of 5-isopropylnicotinic acid has 9 carbon atoms, but due to the equivalence of the two methyl carbons in the isopropyl group, a total of 8 distinct signals are expected in the ¹³C NMR spectrum.

-

Carbonyl Carbon (-COOH): δ ~165-175 ppm. Carboxylic acid carbons are highly deshielded and appear far downfield.

-

Aromatic Carbons (Pyridine Ring): δ ~120-155 ppm. The carbons directly bonded to the electronegative nitrogen (C-2 and C-6) will be the most deshielded in this region. The quaternary carbons (C-3 and C-5) will also be in this range.

-

Aliphatic Carbons (Isopropyl Group): δ ~20-35 ppm. The tertiary methine carbon will be further downfield than the primary methyl carbons.

Structural Confirmation using DEPT

DEPT experiments are invaluable for confirming carbon types. A standard DEPT-135 experiment provides a spectrum where CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons and carbonyls do not appear.[14][15] A DEPT-90 spectrum shows only CH signals.[7]

-

DEPT-135 Spectrum:

-

Positive Signals: One CH (methine) and two CHs (aromatic C-4, C-6) and one CH₃ (isopropyl methyls).

-

Negative Signals: None (no CH₂ groups).

-

-

DEPT-90 Spectrum:

-

Positive Signals: One CH (methine) and two CHs (aromatic C-4, C-6).

-

-

Comparison: By comparing the full ¹³C spectrum with the DEPT spectra, all carbons can be unambiguously assigned. The signals present in the ¹³C spectrum but absent in the DEPT-135 spectrum correspond to the quaternary carbons (C-3, C-5) and the carbonyl carbon.

Section 4: Data Summary and Structural Verification

The combined analysis of ¹H, ¹³C, and DEPT NMR spectra provides a cohesive and self-verifying dataset that unambiguously confirms the structure of 5-isopropylnicotinic acid.

| Signal Assignment | ¹H δ (ppm) (Predicted) | ¹H Multiplicity | Integration | ¹³C δ (ppm) (Predicted) | Carbon Type (DEPT) |

| COOH | >10 | broad s | 1H | ~168 | C |

| H-2 | ~9.2 | d | 1H | ~153 | C |

| H-6 | ~8.8 | d | 1H | ~150 | CH |

| H-4 | ~8.3 | dd | 1H | ~138 | CH |

| C-3 | - | - | - | ~128 | C |

| C-5 | - | - | - | ~135 | C |

| -CH(CH₃)₂ | ~3.2 | septet | 1H | ~34 | CH |

| -CH(CH₃)₂ | ~1.3 | d | 6H | ~23 | CH₃ |

Section 5: Experimental Methodologies

Protocol for NMR Sample Preparation

-

Weigh approximately 10 mg of 5-isopropylnicotinic acid into a clean, dry 4 mL glass vial.

-

Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Gently agitate the vial until the solid is completely dissolved. A brief application of a vortex mixer may be used.

-

Prepare a filter pipette by tightly packing a small piece of glass wool into the constriction of a Pasteur pipette.

-

Using the filter pipette, transfer the sample solution from the vial into a clean, dry 5 mm NMR tube.[2]

-

Cap the NMR tube securely and label it clearly.

-

Wipe the outside of the tube clean before inserting it into the NMR spectrometer.

Protocol for NMR Data Acquisition

-

Insert the prepared sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal from the DMSO-d₆ solvent.

-

Optimize the magnetic field homogeneity by shimming on the lock signal.

-

Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).

-

Acquire DEPT-90 and DEPT-135 spectra using standard instrument parameters.

-

Process all acquired FIDs using appropriate software, applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.[8][16]

Caption: General workflow for NMR spectral analysis.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-